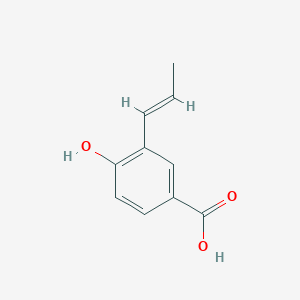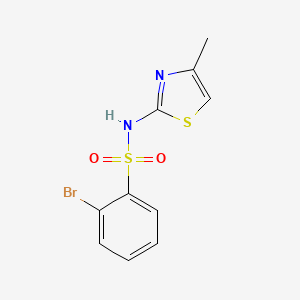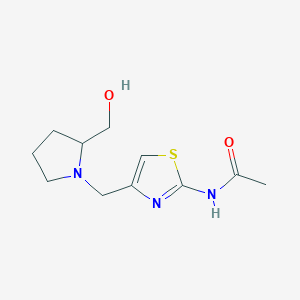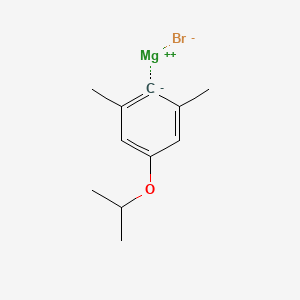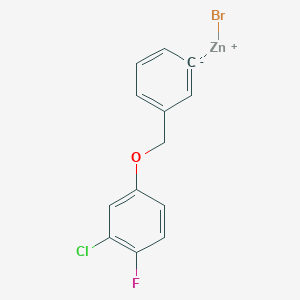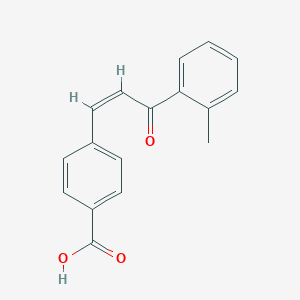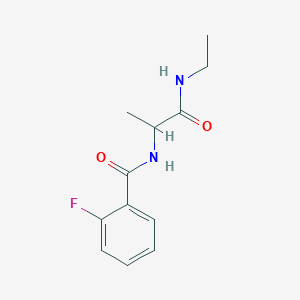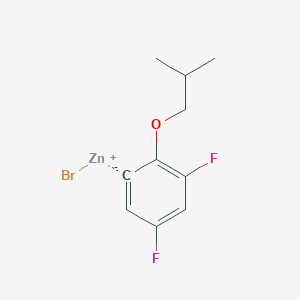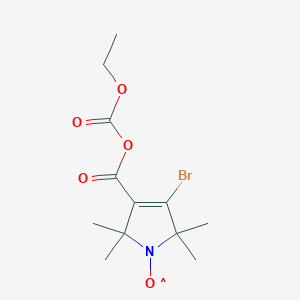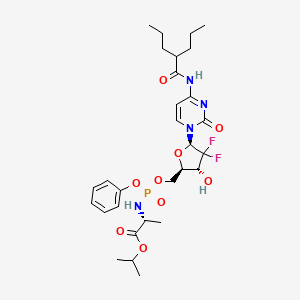
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-amine is an organic compound belonging to the class of tetrahydroquinolines. This compound features a quinoline core structure with a methylsulfonyl group attached to the nitrogen atom and an amine group at the 8th position. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the desired sulfonamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or sulfonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroquinoline and tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the transcriptional activity of genes involved in various cellular functions.
Comparison with Similar Compounds
1-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline core.
Methylsulfonyl indole-benzimidazole derivatives: Known for their anticancer properties and estrogen receptor modulatory actions.
N-(Thiazol-2-yl)benzenesulfonamides: Exhibits antibacterial activity.
Uniqueness: 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-amine is unique due to its specific substitution pattern and the presence of both a methylsulfonyl group and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-methylsulfonyl-3,4-dihydro-2H-quinolin-8-amine |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-7-3-5-8-4-2-6-9(11)10(8)12/h2,4,6H,3,5,7,11H2,1H3 |
InChI Key |
PPTVZGBGYLUZHX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


